molecular formula C13H21NO2 B186393 Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- CAS No. 165377-37-7

Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-

Cat. No. B186393
M. Wt: 223.31 g/mol
InChI Key: VDVWWRRBJNNKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-, also known as BPI or benzylpenicillin iminoether, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of penicillin, which is a group of antibiotics that are commonly used to treat bacterial infections. BPI has been found to have unique properties that make it useful in various applications, including as a tool in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- is similar to that of other penicillin derivatives. It works by inhibiting the synthesis of bacterial cell walls, which leads to cell lysis and death. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- is effective against both gram-positive and gram-negative bacteria, although its activity against the latter is somewhat limited.

Biochemical And Physiological Effects

Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in bacterial cells, which can lead to oxidative stress and cell death. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has also been found to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- in lab experiments is its broad-spectrum activity against bacterial strains. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized tool for scientific research. However, Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has some limitations, including its instability in aqueous solutions and its limited activity against gram-negative bacteria.

Future Directions

There are several future directions for research on Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-. One area of interest is the development of new derivatives with improved activity against gram-negative bacteria. Another area of research is the use of Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- as a tool for studying the interactions between bacteria and host cells, particularly in the context of infectious diseases. Additionally, Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- may have potential applications in the development of new antibiotics and immunomodulatory agents.

Scientific Research Applications

Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of antibiotics. It has been found to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has also been used as a probe for studying the structure and function of bacterial cell walls.

properties

CAS RN

165377-37-7

Product Name

Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol

InChI

InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2

InChI Key

VDVWWRRBJNNKQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN(CCO)CCO

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCO)CCO

synonyms

2,2'-(3-phenylpropylazanediyl)diethanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(2-Hydroxy-ethyl)-(3-phenyl-propyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (15.8 g, 151 mmol). and 1-bromo-3-phenylpropane (20 g, 101 mmol). Yield 21.31 g, (95%); yellow oil; MS: 223.9 (M+H)+.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

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